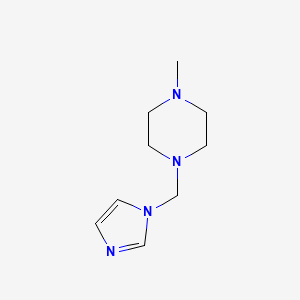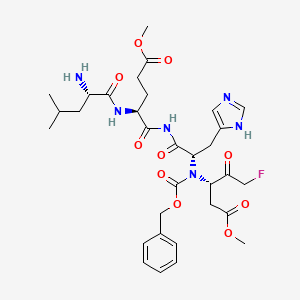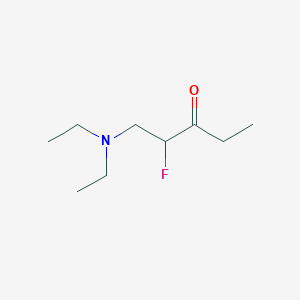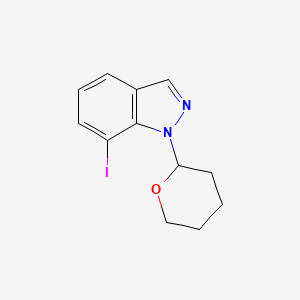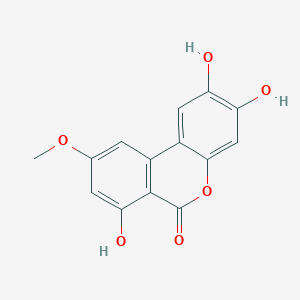
Altertenuol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of altertenuol involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of phloroglucinic acid and protocatechuic aldehyde as starting materials. The key step in the synthesis is a Suzuki coupling reaction, which forms the lactone ring . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using the fungus Alternaria. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Altertenuol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Altertenuol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Altertenuol exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as protein kinases and xanthine oxidase, leading to its cytotoxic and antimicrobial activities . The compound interacts with cellular proteins and disrupts key metabolic pathways, resulting in its biological effects .
Comparison with Similar Compounds
Altertenuol is structurally similar to other hydroxycoumarins and dibenzo-α-pyrones, such as altenuisol and alternariol . this compound is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct biological activities and chemical reactivity .
List of Similar Compounds
- Altenuisol
- Alternariol
- Dibenzo-α-pyrones
Properties
CAS No. |
1188382-26-4 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
2,3,7-trihydroxy-9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-19-6-2-8-7-4-9(15)10(16)5-12(7)20-14(18)13(8)11(17)3-6/h2-5,15-17H,1H3 |
InChI Key |
CBQSPNLMOXKZHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)OC3=CC(=C(C=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



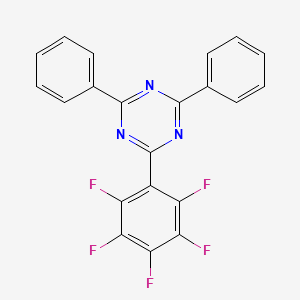
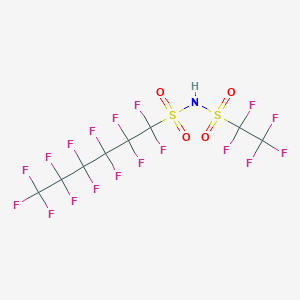
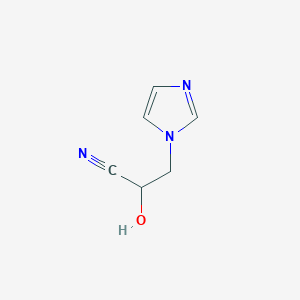
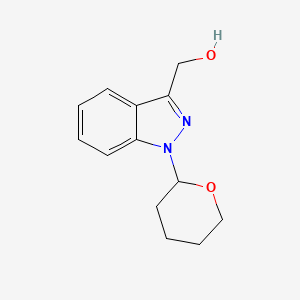
![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
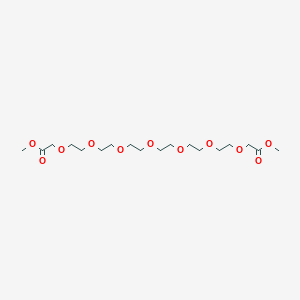
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)

